molecular formula C13H22O2 B136828 4-Octylcyclopentane-1,3-dione CAS No. 126624-26-8

4-Octylcyclopentane-1,3-dione

Cat. No.: B136828
CAS No.: 126624-26-8
M. Wt: 210.31 g/mol
InChI Key: SKPOJVSKGJMOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octylcyclopentane-1,3-dione (IUPAC: this compound) is a cyclopentane derivative featuring two ketone groups at positions 1 and 3 and an octyl substituent at position 3. This compound is cataloged in the Human Metabolome Database (HMDB0037390), indicating its relevance as a metabolite, though its specific biological role remains uncharacterized in the provided evidence .

Properties

CAS No.

126624-26-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-octylcyclopentane-1,3-dione

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-11-9-12(14)10-13(11)15/h11H,2-10H2,1H3

InChI Key

SKPOJVSKGJMOJV-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC(=O)CC1=O

Canonical SMILES

CCCCCCCCC1CC(=O)CC1=O

Other CAS No.

126624-26-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural and physicochemical properties of 4-octylcyclopentane-1,3-dione are compared with analogous dione-containing compounds in Table 1.

Compound Core Structure Substituents Lipophilicity (ClogP) Key Features
This compound Cyclopentane 1,3-dione; 4-octyl Not reported High lipophilicity (inferred from octyl)
Piperazine-2,3-dione derivatives Piperazine 1,4-disubstituted; 2,3-dione 1.8–2.5 (ClogP) Enhanced lipophilicity vs. piperazine
1-Oxazolidine-2,4-dione Oxazolidine (5-membered) 2,4-dione Not reported Polar heterocycle; synthetic versatility
Indolin-1,3-dione Indoline 1,3-dione Not reported Moderate σ1 receptor affinity (5–30 nM)

Key Observations :

  • The octyl chain in this compound likely confers higher lipophilicity compared to unsubstituted diones (e.g., indolin-1,3-dione) or smaller heterocycles (e.g., oxazolidine-2,4-dione).
  • Piperazine-2,3-dione derivatives exhibit tunable lipophilicity (ClogP 1.8–2.5), making them favorable for drug design .

Key Observations :

  • Piperazine-2,3-dione derivatives demonstrate promising anthelmintic effects, outperforming piperazine hydrate in vitro .
  • Indolin-1,3-dione derivatives show moderate σ1 receptor affinity, while structural modifications (e.g., indolin-2,3-dione) shift selectivity to σ2 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octylcyclopentane-1,3-dione
Reactant of Route 2
4-Octylcyclopentane-1,3-dione

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